

In-Depth Technical Safety & Handling Guide: N,N-Dimethyl-2-(2-propanoylphenoxy)acetamide

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Compound of Interest

Compound Name: *N,N-dimethyl-2-(2-propanoylphenoxy)acetamide*

CAS No.: 1016881-75-6

Cat. No.: B3363123

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Executive Summary

N,N-dimethyl-2-(2-propanoylphenoxy)acetamide (also indexed as N,N-dimethyl-2-(2-propionylphenoxy)acetamide) is a synthetic organic compound frequently utilized as a screening library intermediate in early-stage drug discovery. Structurally, it combines a phenoxy ether linked to an N,N-dimethylacetamide moiety, with an ortho-propanoyl (propionyl) group on the aromatic ring. Because empirical, compound-specific toxicological data for highly specific screening intermediates (such as Sigma-Aldrich EME00033) is often sparse, researchers must rely on predictive toxicology based on its functional substructures.

This whitepaper synthesizes the physicochemical profiling, predictive hazard assessment, and self-validating handling protocols required to safely manage this compound in high-throughput and medicinal chemistry environments.

Structural & Physicochemical Profiling

Understanding the physicochemical nature of a compound is the first step in predicting its behavior in both biological systems and laboratory environments. The presence of the N,N-

dimethylamide group acts as a strong hydrogen bond acceptor, increasing the compound's aqueous solubility compared to unsubstituted phenoxy ethers, while the ortho-propanoyl group contributes to its overall lipophilicity and steric bulk.

Table 1: Physicochemical Properties

Property	Value / Description	Causality / Implication
IUPAC Name	N,N-dimethyl-2-(2-propanoylphenoxy)acetamide	Defines the exact connectivity of the functional groups.
Molecular Formula	C ₁₃ H ₁₇ NO ₃	Determines exact mass for MS identification.
Molecular Weight	235.28 g/mol	Falls within the optimal Lipinski "Rule of 5" range for membrane permeability.
Physical State	Solid (Predicted based on analogs)[1]	Prone to aerosolization as dust; requires respiratory precautions during weighing.
Key Substructures	Phenoxy ether, N,N-dimethylamide, Aryl ketone	Drives the predictive toxicological profile (irritant and potential reproductive toxin).

Predictive Toxicology & Hazard Assessment (GHS Logic)

In the absence of a dedicated clinical dossier, the safety data sheet (SDS) parameters for **N,N-dimethyl-2-(2-propanoylphenoxy)acetamide** must be extrapolated from its primary structural components: the phenoxyacetamide scaffold and the N,N-dimethylacetamide (DMAc) leaving group.

- The Phenoxyacetamide Scaffold: Compounds containing the 2-phenoxyacetamide moiety are well-documented to cause acute oral and dermal toxicity (Acute Tox. 4) and act as severe skin and eye irritants (Skin Irrit. 2, Eye Irrit. 2)[2][3]. The ether linkage is susceptible to cleavage, which can generate reactive phenolic intermediates that cause localized tissue irritation[1].

- The N,N-Dimethylacetamide (DMAc) Liability: DMAc is a known hepatotoxin and a Category 1B reproductive toxin (H360D: May damage the unborn child)[4][5]. If **N,N-dimethyl-2-(2-propanoylphenoxy)acetamide** undergoes enzymatic or chemical amide hydrolysis, it can liberate dimethylamine or structurally mimic DMAc in vivo, posing severe systemic risks[5][6].

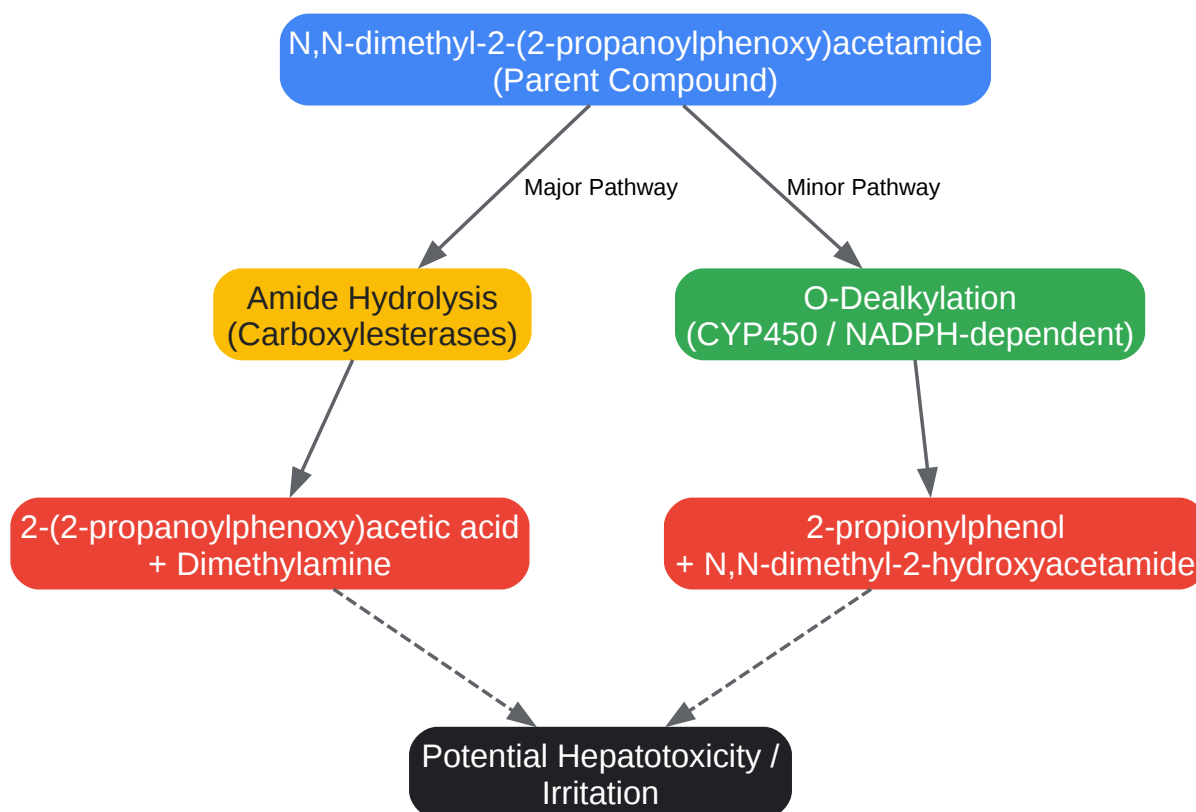
Table 2: Predicted GHS Classification & Hazard Statements

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral/Dermal/Inhalation)	Category 4	H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.
Reproductive Toxicity	Category 1B	H360D: May damage the unborn child (Predictive via DMAc moiety).
Specific Target Organ Toxicity (STOT-SE)	Category 3	H335: May cause respiratory irritation.

Pharmacological Context & Metabolic Stability

The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been successfully developed as inhibitors for the Wnt-depalmitoleating enzyme NOTUM[7], DOT1L in leukemia[8], and BCR-ABL1 in chronic myeloid leukemia[9]. They are also utilized as Type III secretion system (T3SS) inhibitors in *Pseudomonas aeruginosa*[10].

However, a critical liability of N-aryl and N,N-dialkyl 2-phenoxyacetamides is their metabolic instability. As noted in NOTUM inhibitor development, these scaffolds are highly susceptible to NADPH-independent metabolism in liver microsomes, primarily driven by carboxylesterase-mediated amide hydrolysis[7].



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Predicted metabolic degradation pathways of the phenoxyacetamide scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, any handling or biological evaluation of this compound must utilize self-validating systems. This means every protocol must contain built-in checks to prove the procedure was successful.

Protocol 1: In Vitro Microsomal Stability Profiling

Because of the predicted susceptibility to carboxylesterases^[7], researchers must profile the compound's half-life (

) before proceeding to in vivo models.

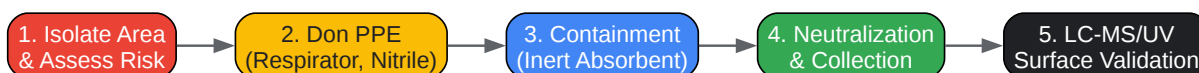
Methodology:

- Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
- Incubation: Add human or mouse liver microsomes (0.5 mg/mL final protein concentration).
- Initiation: Start the reaction by adding an NADPH regenerating system (for CYP450 pathways) or buffer (to isolate NADPH-independent carboxylesterase activity)^[7]. Incubate at 37°C.
- Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
- Self-Validation (Controls):
 - Positive Control: Run Verapamil concurrently to prove the microsomes are enzymatically active.
 - Negative Control: Run the compound with heat-inactivated microsomes to prove that any degradation is enzymatic, not due to chemical instability in the buffer.
- Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS, tracking the parent mass transition (

236.1).

Protocol 2: Emergency Spill Mitigation & Decontamination

Due to the predicted reproductive toxicity (Category 1B) inherited from the DMAc substructure[5][6], spills must be handled with strict containment and validated decontamination.



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Self-validating spill mitigation and surface decontamination workflow.

Methodology:

- Isolation & PPE: Evacuate the immediate area. Personnel must don a half-face respirator with P100/organic vapor cartridges, double nitrile gloves, and a Tyvek suit[6].
- Containment: If the compound is in solution, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth)[6]. Do not use combustible materials like paper towels.
- Collection: Carefully sweep the solid/absorbent mixture into a chemically resistant, sealable hazardous waste container.
- Decontamination: Wash the affected surface with a 10% bleach solution followed by a 70% ethanol wipe to solubilize and remove any residual organic compound.
- Self-Validation (Surface Swab): To definitively prove the area is safe, swab the decontaminated surface with a sterile cotton swab dipped in methanol. Extract the swab in 1 mL of acetonitrile and inject it into an LC-MS system. The area is considered safe only when the

236.1 peak is indistinguishable from the baseline blank.

References

- MedChemComm (RSC Publishing). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. Retrieved from: [\[Link\]](#)
- MDPI. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved from: [\[Link\]](#)
- PubChem (NIH). 2-Phenoxyacetamide | C₈H₉NO₂ | CID 69314. Retrieved from: [\[Link\]](#)
- ASM Journals. Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection. Retrieved from: [\[Link\]](#)
- PubMed (NIH). Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. Retrieved from: [\[Link\]](#)

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Sources

- 1. fishersci.fr [fishersci.fr]
- 2. [2-Phenoxyacetamide | C₈H₉NO₂ | CID 69314 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenoxyacetamide) [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00096H [pubs.rsc.org]

- [8. Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. journals.asm.org \[journals.asm.org\]](#)
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